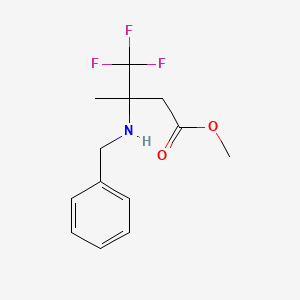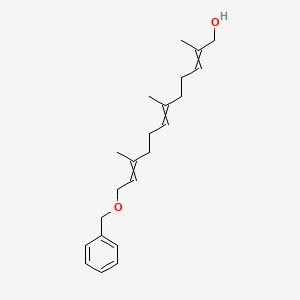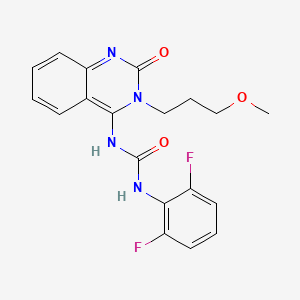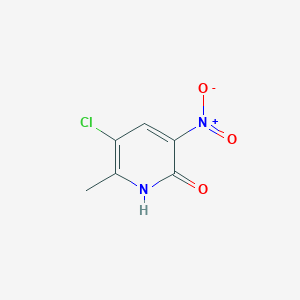![molecular formula C9H12N5O4+ B14096613 1-[2,3-Dideoxy-3-(triaza-1,2-dien-2-ium-1-yl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096613.png)
1-[2,3-Dideoxy-3-(triaza-1,2-dien-2-ium-1-yl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Azido-2’,3’-dideoxyuridine: is a nucleoside analog that has shown significant potential in the field of antiviral research, particularly as an inhibitor of human immunodeficiency virus (HIV) replication . This compound is structurally similar to zidovudine (AZT), another well-known antiviral agent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxyuridine typically involves the azidation of 2’,3’-dideoxyuridine. This process can be achieved through the reaction of 2’,3’-dideoxyuridine with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with an azido group.
Industrial Production Methods: Industrial production of 3’-Azido-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
化学反应分析
Types of Reactions: 3’-Azido-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Substitution Reactions:
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper(I) catalysts and alkyne-containing molecules.
Reduction: Utilizes hydrogen gas and palladium catalysts.
Major Products:
CuAAC Reaction: Forms triazole derivatives.
Reduction Reaction: Produces 3’-amino-2’,3’-dideoxyuridine.
科学研究应用
3’-Azido-2’,3’-dideoxyuridine has a wide range of applications in scientific research:
Antiviral Research: It is a potent inhibitor of HIV replication and has been studied for its potential use in preventing mother-to-child transmission of HIV.
Click Chemistry: The azido group makes it a valuable reagent in click chemistry for bioconjugation and labeling studies.
Pharmacokinetics: Research has focused on improving its pharmacokinetic properties through the development of prodrugs.
作用机制
The mechanism of action of 3’-Azido-2’,3’-dideoxyuridine involves its incorporation into the viral DNA by reverse transcriptase, leading to chain termination. The compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA . This results in the inhibition of viral replication .
相似化合物的比较
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with similar antiviral properties.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog used in the treatment of HIV.
Uniqueness: 3’-Azido-2’,3’-dideoxyuridine is unique due to its specific azido substitution at the 3’ position, which enhances its antiviral activity and makes it a valuable tool in click chemistry .
属性
分子式 |
C9H12N5O4+ |
|---|---|
分子量 |
254.22 g/mol |
IUPAC 名称 |
[5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]imino-iminoazanium |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,10,15H,3-4H2/p+1 |
InChI 键 |
KKYLEIDAAWLNSK-UHFFFAOYSA-O |
规范 SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14096532.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14096533.png)
![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096541.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14096552.png)
![(6-2-[2-(4-Fluoro-phenyl)-4-(4-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-D5-pyrrol-1-yl]-ethyl-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B14096562.png)

![7-Chloro-2-(6-ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096570.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14096574.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096577.png)
![8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14096581.png)

![6-Benzyl-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14096606.png)

